HMG-CoA
Overview
Description
3-Hydroxy-3-methylglutaryl coenzyme A, commonly known as HMG-CoA, is an important intermediate in the mevalonate pathway and ketogenesis. It plays a crucial role in the biosynthesis of cholesterol and other isoprenoids. This compound is formed from acetyl coenzyme A and acetoacetyl coenzyme A by the enzyme this compound synthase .
Preparation Methods
Synthetic Routes and Reaction Conditions
HMG-CoA is synthesized from acetyl coenzyme A and acetoacetyl coenzyme A through the catalytic action of this compound synthase. The reaction involves the condensation of these two molecules to form this compound. The reaction conditions typically require the presence of the enzyme and an appropriate buffer system to maintain the pH and ionic strength necessary for enzyme activity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of recombinant DNA technology to express this compound synthase in microbial hosts such as Escherichia coli. The microbial cultures are grown in bioreactors under controlled conditions to optimize the yield of this compound. The product is then purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
HMG-CoA undergoes several types of chemical reactions, including:
Reduction: This compound is reduced to mevalonate by the enzyme this compound reductase in the presence of NADPH.
Hydrolysis: This compound can be hydrolyzed to acetoacetate and acetyl coenzyme A by this compound lyase.
Common Reagents and Conditions
Hydrolysis: The hydrolysis reaction requires the enzyme this compound lyase and occurs under physiological conditions.
Major Products Formed
Mevalonate: Formed from the reduction of this compound.
Acetoacetate and Acetyl Coenzyme A: Formed from the hydrolysis of this compound.
Scientific Research Applications
HMG-CoA has several scientific research applications, including:
Mechanism of Action
HMG-CoA exerts its effects primarily through its role as a substrate for this compound reductase. This enzyme catalyzes the conversion of this compound to mevalonate, a critical step in the biosynthesis of cholesterol. The inhibition of this compound reductase by statins leads to a decrease in cholesterol synthesis, which in turn lowers blood cholesterol levels. The molecular targets involved include the active site of this compound reductase and the regulatory pathways that control its expression and activity .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: A precursor in the synthesis of HMG-CoA.
Acetoacetyl Coenzyme A: Another precursor in the synthesis of this compound.
Mevalonate: A product of the reduction of this compound.
Uniqueness
This compound is unique in its dual role in both the mevalonate pathway and ketogenesis. This dual functionality makes it a critical intermediate in the biosynthesis of cholesterol and other isoprenoids, as well as in the production of ketone bodies during periods of fasting or low carbohydrate intake .
Properties
IUPAC Name |
(3S)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CABVTRNMFUVUDM-VRHQGPGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC(=O)O)(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862689 | |
Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
911.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26926-09-0, 1553-55-5 | |
Record name | (S)-3-Hydroxy-3-methylglutaryl coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40862689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S-(hydrogen 3-hydroxy-3-methylglutaryl)coenzyme A | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Hydroxy-3-methylglutaryl-CoA | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001375 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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